molecular formula C20H14ClN5O3 B2974437 4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-17-9

4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2974437
CAS RN: 899746-17-9
M. Wt: 407.81
InChI Key: XVDNOADBVVAPFJ-UHFFFAOYSA-N
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Description

The compound “4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. It contains several functional groups including a pyrazolo[3,4-b]pyridine ring, a carboxamide group, a nitro group, and a chloro group. These functional groups could potentially give this compound a variety of interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-b]pyridine ring, a carboxamide group, a nitro group, and a chloro group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make it more reactive, while the chloro group could influence its polarity .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Research has demonstrated innovative approaches to synthesizing pyrazolopyridine derivatives, which are closely related to the chemical structure of interest. These methods include reactions with aromatic aldehydes to form thiazolo-pyrimidines and further conversions into chlorothiazolopyrimidine or substituted aminothiazolopyrimidines through various chemical reactions, highlighting the compound's versatility in synthesizing novel heterocyclic compounds with potential biological activities (El-Dean, 1992). Additionally, the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from amino-5-arylpyrazoles and α-cyanochalcones showcases the compound's utility in generating structurally diverse molecules, which can be further explored for various pharmacological applications (Quiroga et al., 1999).

Potential Medicinal Applications

The compound's derivatives have been investigated for their insecticidal and fungicidal activities, indicating its potential as a precursor for developing new pesticides (Zhu et al., 2014). Furthermore, novel pyrazolopyrimidines derivatives synthesized from related compounds have shown anticancer and anti-5-lipoxygenase activities, suggesting the compound's relevance in designing new therapeutics for cancer and inflammatory diseases (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. This could include testing its reactivity, studying its interactions with biological systems, and exploring potential uses in fields like medicine or materials science .

properties

IUPAC Name

4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3/c1-12-17-18(21)16(20(27)23-13-6-5-9-15(10-13)26(28)29)11-22-19(17)25(24-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDNOADBVVAPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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